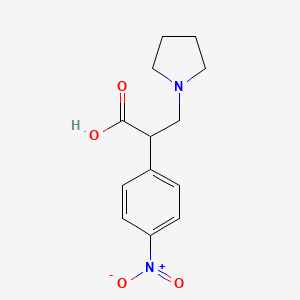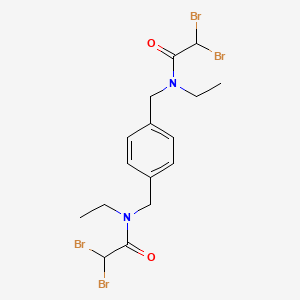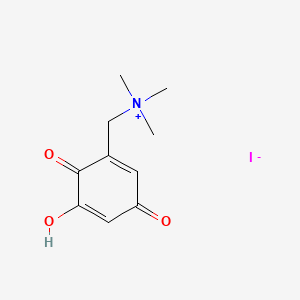
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine with a suitable diketone or aldehyde under acidic or basic conditions.
Reduction of nitro derivatives: Nitro compounds can be reduced to amines, which then undergo cyclization to form the cinnoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
Quinoline: A structurally similar compound with a nitrogen atom in the ring.
Isoquinoline: Another similar compound with different nitrogen placement.
Uniqueness
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydro and methyl groups, which may confer distinct chemical and biological properties.
属性
| 104107-02-0 | |
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
4a-methyl-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C13H14N2O/c1-13-7-6-9-4-2-3-5-10(9)12(13)15-14-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
InChI 键 |
XXPJSJVCOUWWCD-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3=CC=CC=C3C1=NNC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





